2,6-Dimethylisobutyranilide

Description

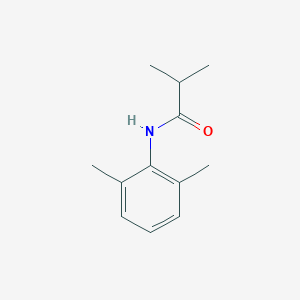

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)12(14)13-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRBAAZJVBNVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186759 | |

| Record name | Isobutyranilide, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-76-9 | |

| Record name | 2,6-Dimethylisobutyranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylisobutyranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyranilide, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-ISOBUTYROXYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLISOBUTYRANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0SV5DA2ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Dimethylisobutyranilide

Established Synthetic Pathways for 2,6-Dimethylisobutyranilide

The most established and widely utilized method for the synthesis of this compound is the direct N-acylation of 2,6-dimethylaniline (B139824). This reaction, a classic example of nucleophilic acyl substitution, is fundamental in organic synthesis for forming amide bonds. The process typically involves reacting 2,6-dimethylaniline with an appropriate isobutyrylating agent.

Common acylating agents for this transformation are isobutyryl chloride or isobutyric anhydride (B1165640). rsc.orgorgsyn.org The reaction using isobutyryl chloride is generally rapid and efficient due to the high reactivity of acid chlorides. orgsyn.orgchemistryconnected.com To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a base is typically added. Common choices for this base include a mild base like sodium acetate (B1210297) or a tertiary amine. chemistryconnected.com The reaction is often carried out in a suitable solvent such as acetic acid or an ether. rsc.orgchemistryconnected.com

The kinetics and mechanisms of acylating anilines with reagents like isobutyric anhydride and isobutyryl halides have been studied, showing that the reaction between an aniline (B41778) and an acyl halide is a direct, bimolecular process. rsc.org In contrast, the reaction with an anhydride can be catalyzed by the carboxylic acid that is produced as a byproduct. rsc.org

Table 1: Components in the Established Synthesis of this compound

| Role | Compound Name | Rationale |

| Amine Precursor | 2,6-Dimethylaniline | Provides the substituted aryl amine backbone of the target molecule. nih.gov |

| Acylating Agent | Isobutyryl chloride | A highly reactive electrophile that introduces the isobutyryl group. orgsyn.org |

| Acylating Agent | Isobutyric anhydride | An alternative, less reactive acylating agent. rsc.org |

| Base/Catalyst | Sodium Acetate / Pyridine | Neutralizes the acidic byproduct (HCl) and can catalyze the reaction. chemistryconnected.com |

| Solvent | Acetic Acid / Ether / Dichloromethane | Provides a medium for the reactants to dissolve and interact. rsc.orgchemistryconnected.comchemicalbook.com |

This synthetic route is robust and is analogous to the first step in the industrial synthesis of the local anesthetic Lidocaine, where 2,6-dimethylaniline is acylated with 2-chloroacetyl chloride. chemistryconnected.comcerritos.edu

Novel Approaches in this compound Synthesis

While the classical acylation method is effective, modern synthetic chemistry seeks more sustainable, efficient, and atom-economical routes. Several novel methodologies for the synthesis of N-aryl amides have been developed that could be applied to the production of this compound. These approaches often use different starting materials or catalytic systems to circumvent the limitations of traditional methods.

One innovative strategy involves the visible-light-induced iron-catalyzed reductive amidation of chloroalkanes with nitroarenes. rsc.org This method avoids the need for pre-synthesized anilines, using inexpensive nitroarenes directly and featuring benign reaction conditions. rsc.org Another green chemistry approach is the iron-promoted reaction of nitroarenes with acyl chlorides in water, which uses iron dust as a cheap and safe reducing agent in an environmentally friendly solvent. semanticscholar.org

Metal-free transamidation reactions have also emerged as a powerful alternative, allowing for the conversion of a primary amide into a new secondary amide without the use of metal catalysts, which can be advantageous for pharmaceutical applications. nih.gov Other novel methods include:

The use of heterogeneous acid catalysts with isopropenyl esters as acylating agents, which offers a wide substrate scope and an environmentally benign process. acs.org

Hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, providing an efficient route from readily available nitriles. mdpi.comuantwerpen.be

A metal-free protocol using stable aryltriazenes as the aryl source, which react with acetonitrile (B52724) under mild conditions promoted by a recyclable Brønsted acidic ionic liquid. arabjchem.org

Table 2: Comparison of Novel Synthetic Approaches for N-Aryl Amides

| Method | Key Features | Potential Advantages |

| Iron-Catalyzed Reductive Amidation | Uses nitroarenes and chloroalkanes with visible light. rsc.org | Avoids pre-made anilines; mild conditions; high step economy. rsc.org |

| Iron-Promoted Synthesis in Water | Reacts nitroarenes with acyl chlorides using Fe dust in H₂O. semanticscholar.org | Green solvent; cheap and safe reductant; scalable. semanticscholar.org |

| Metal-Free Transamidation | Converts one amide to another without metal catalysts. nih.gov | Avoids metal contamination; suitable for complex molecules. nih.gov |

| Heterogeneous Catalysis | Employs isopropenyl esters and a solid acid catalyst. acs.org | Wide substrate scope; easy catalyst removal; atom-economical. acs.org |

| Hypervalent Iodine Chemistry | Rearrangement of amidines derived from nitriles. mdpi.com | Access from different starting materials; good for sterically hindered targets. uantwerpen.be |

These methods represent the frontier of amide bond formation and offer diverse strategies for synthesizing this compound and its derivatives with improved sustainability and efficiency.

Derivatization Strategies for this compound Analogues

Design Principles for Structural Modifications

The derivatization of a parent molecule like this compound is driven by the goal of tuning its physicochemical and biological properties. The design principles for creating analogues involve systematic structural modifications to either the 2,6-dimethylphenyl ring or the isobutyryl moiety.

A primary design goal is to establish a Structure-Activity Relationship (SAR), where changes in the molecular structure are correlated with changes in a desired effect, such as biological activity or material properties. For instance, in drug design, substituents are added to the aromatic ring to alter electronic properties, lipophilicity, and steric profile, which can enhance binding to a biological target or improve pharmacokinetic properties.

A sophisticated design principle involves the creation of atropisomers . These are stereoisomers that arise from hindered rotation around a single bond. csic.es In anilides, if the ortho-substituents on the aryl ring are sufficiently bulky, rotation around the C(aryl)–N(amide) bond can be restricted, leading to a stable, axially chiral molecule. csic.esresearchgate.net Synthesizing specific atropisomers (a single enantiomer or diastereomer) is a key strategy in modern medicinal chemistry to achieve highly selective interactions with chiral biological systems. mdpi.comrsc.org

Synthesis of Substituted Anilide Derivatives

The synthesis of substituted analogues of this compound follows the same fundamental acylation chemistry described in section 2.1, but with modified starting materials.

Modification of the Anilide Ring: To synthesize derivatives with different substituents on the phenyl ring, one would start with a substituted 2,6-dimethylaniline. For example, the bromination of 2,6-dimethylaniline can produce 4-bromo-2,6-dimethylaniline, which can then be acylated to yield the corresponding bromo-substituted analogue. prepchem.com This approach allows for the introduction of a wide array of functional groups (halogens, nitro groups, alkyl groups, etc.) onto the aromatic core.

Modification of the Acyl Group: To alter the N-acyl portion of the molecule, a different acyl chloride or anhydride is used in the acylation step. For example, using propionyl chloride instead of isobutyryl chloride would yield N-(2,6-dimethylphenyl)propanamide. This allows for variation in the length, branching, and functionality of the alkyl chain.

Specialized protocols exist for coupling sterically hindered or electronically demanding substrates. For example, methods have been developed for the efficient coupling of sterically hindered, electron-deficient anilines, which might otherwise fail under standard conditions. rsc.orgresearchgate.net This expands the range of accessible analogues to include those with challenging structural features.

Stereochemical Considerations in the Synthesis of this compound and its Analogues

This compound itself is an achiral molecule. It possesses a plane of symmetry that bisects the isobutyryl group and the N-C1-C4 axis of the phenyl ring, and therefore it cannot exist as enantiomers.

However, stereochemistry becomes a critical consideration in the synthesis of its analogues . Chirality can be introduced into the structure in two primary ways:

Introduction of a Stereocenter: If the acyl group is modified to contain a chiral center (e.g., using 2-methylbutyryl chloride instead of isobutyryl chloride) or if a chiral substituent is attached to the aniline ring, the resulting analogue will be chiral and can exist as a pair of enantiomers.

Creation of Axial Chirality (Atropisomerism): As discussed in section 2.3.1, introducing sufficiently bulky substituents at the ortho positions of the aniline ring can restrict rotation around the C–N bond, creating a chiral axis. csic.esresearchgate.net The synthesis of such C–N atropisomeric amides has become a significant area of research. researchgate.net Achieving stereoselectivity in these cases—producing one atropisomer preferentially over the other—requires specialized synthetic methods. These can include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., based on palladium or non-metal organocatalysts) to favor the formation of one enantiomer. csic.esmdpi.com

Intramolecular Acyl Transfer: Designing a substrate with a tethered activating group that delivers the acyl group stereoselectively to the aniline nitrogen. rsc.org

Multi-component Reactions: Using reactions like the Ugi four-component reaction with chiral starting materials to construct complex products with both central and axial chirality in a controlled manner. researchgate.net

These advanced strategies allow for the synthesis of configurationally stable, enantiomerically enriched anilide analogues, which is crucial for applications in fields like pharmacology and materials science where specific three-dimensional structures are required.

Structure Activity Relationship Sar and Computational Investigations of 2,6 Dimethylisobutyranilide and Its Analogues

Theoretical Frameworks in Structure-Activity Relationships

The fundamental concept of SAR is that the biological effect of a chemical is a function of its molecular structure. researchgate.net This relationship is explored through systematic structural modifications of a lead compound to observe the resulting changes in biological activity. oncodesign-services.com Theoretical frameworks in SAR can be broadly categorized into two main approaches: ligand-based and structure-based methods. nih.gov

Ligand-Based Methods: When the three-dimensional structure of the biological target is unknown, researchers rely on the analysis of a set of molecules that bind to it. nih.gov By comparing the structural and physicochemical properties of active and inactive compounds, it is possible to infer the necessary features for bioactivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a classic example of a ligand-based approach. nih.gov

Structure-Based Methods: In cases where the 3D structure of the target receptor is available, often through techniques like X-ray crystallography, structure-based drug design becomes feasible. nih.gov This allows for the rational design of ligands that are complementary to the binding site of the target. nih.gov

The overarching goal of these frameworks is to develop models that can predict the activity of novel compounds, thereby guiding synthetic efforts towards more potent and selective molecules. spu.edu.synih.gov These models can range from simple qualitative rules to complex mathematical equations derived from statistical analysis. researchgate.netspu.edu.sy

Qualitative Structure-Activity Relationship Studies of 2,6-Dimethylisobutyranilide Derivatives

Qualitative SAR studies focus on identifying key structural motifs and functional groups that influence the biological activity of a series of compounds. researchgate.net This is typically achieved by synthesizing and testing a range of analogues where specific parts of the molecule are systematically altered. researchgate.net For derivatives of this compound, these studies would involve modifying the isobutyryl group, the aniline (B41778) ring, and the methyl substituents to understand their respective contributions to activity.

For instance, a study on a series of related compounds might reveal that the presence of the two methyl groups at the 2 and 6 positions of the phenyl ring is crucial for activity. Altering the substitution pattern or replacing the methyl groups with other substituents could lead to a significant decrease in potency, highlighting the importance of this specific structural feature. Similarly, modifications to the isobutyryl side chain, such as increasing or decreasing its steric bulk, could provide insights into the size and shape of the binding pocket of its biological target.

An example of applying qualitative SAR can be seen in the development of betulinic acid derivatives as HIV inhibitors, where different parts of the molecule were systematically modified to understand their impact on antiviral activity. nih.gov A similar approach applied to this compound derivatives would involve synthesizing analogues with variations in the acyl group and the aromatic ring to establish a clear relationship between structure and biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR represents a quantitative approach to SAR, where statistical methods are used to create a mathematical relationship between the chemical structure and biological activity. nih.govspu.edu.sy This allows for the prediction of the activity of new, unsynthesized compounds. spu.edu.sy The development of a QSAR model is an iterative process that involves several key steps. mdpi.com

The core principle of QSAR is to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. nih.govspu.edu.sy These models are invaluable in drug discovery for prioritizing compounds for synthesis and testing. nih.gov

A hypothetical QSAR study on this compound analogues might yield an equation like:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) - c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined by statistical regression analysis.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.govnih.gov There are thousands of descriptors available, ranging from simple properties like molecular weight and logP to more complex quantum chemical parameters. researchgate.netnih.gov

The selection of relevant descriptors is a critical step, as including too many or irrelevant descriptors can lead to overfitting and poor predictive models. kg.ac.rsd-nb.info Various computational tools and statistical methods, such as the least absolute shrinkage and selection operator (lasso), are employed to identify the most pertinent descriptors for a given biological activity. nih.gov

For this compound analogues, relevant descriptors could include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and partial charges. biolscigroup.us

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: LogP is a common descriptor that measures the hydrophobicity of a molecule. spu.edu.sy

The selection process aims to find a small set of descriptors that effectively captures the structural variations responsible for the observed differences in biological activity. kg.ac.rs

Table 1: Examples of Molecular Descriptor Classes and Their Significance

| Descriptor Class | Examples | Significance in SAR |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and branching. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to electrostatic interactions and chemical reactivity. biolscigroup.us |

| Steric | Molar refractivity, van der Waals volume | Pertains to how a molecule fits into a binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and interactions with hydrophobic pockets. spu.edu.sy |

A QSAR model is only useful if it is statistically robust and has good predictive power. nih.gov Therefore, rigorous validation is essential. researchgate.net Validation is typically performed using both internal and external methods. researchgate.net

Internal validation techniques assess the stability and robustness of the model using the same dataset it was trained on. researchgate.net A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for every compound in the dataset. nih.gov The cross-validated correlation coefficient (Q²) is a measure of the internal predictive ability of the model. nih.gov

External validation involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally measured values for the test set. nih.gov The predictive correlation coefficient (R²pred) is a key metric for external validation. nih.gov

For a QSAR model to be considered reliable, it should meet certain statistical criteria. nih.gov For example, a generally accepted threshold for a good QSAR model is an R² value greater than 0.6 and a Q² value greater than 0.5. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. mdpi.com | > 0.6 nih.gov |

| Q² (Cross-validated R²) | Assesses the internal predictive power of the model. nih.gov | > 0.5 nih.gov |

| R²pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set. nih.gov | > 0.5 nih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and experimental values. researchgate.net | As low as possible |

Selection and Calculation of Molecular Descriptors for QSAR Analysis of this compound

In Silico Approaches and Molecular Modeling of this compound

In silico methods, which encompass a wide range of computational techniques, have become indispensable in modern drug discovery. researchgate.netfrontiersin.org These approaches allow researchers to simulate and predict the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. mdpi.com For this compound, molecular modeling can be used to understand its three-dimensional structure, conformational preferences, and interactions with its biological target. ekb.eg

These computational tools can significantly accelerate the drug discovery process by enabling the rapid screening of large virtual libraries of compounds and prioritizing those with the highest predicted activity for synthesis and testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netmdpi.com This method is crucial for understanding the specific interactions between a drug candidate and its target at the molecular level. tanaffosjournal.ir

In a molecular docking simulation of this compound, the 3D structure of the compound would be placed into the binding site of its target protein. The simulation then explores various possible binding poses and scores them based on their energetic favorability. researchgate.net The scoring functions used in docking programs estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. researchgate.net

The results of a docking study can reveal:

The most likely binding mode of this compound.

The key amino acid residues in the receptor's binding pocket that interact with the ligand. nanobioletters.com

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

This information is invaluable for explaining the observed SAR and for designing new analogues with improved binding affinity. nih.gov For example, if a docking study shows that the isobutyryl group of this compound fits into a hydrophobic pocket, this would support SAR data indicating that bulky, non-polar groups at this position are favorable for activity. Furthermore, molecular dynamics simulations can be employed to assess the stability of the docked complex over time. tanaffosjournal.irnih.gov

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. bnl.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule like this compound over time. bnl.gov This is crucial for understanding how the molecule might interact with a biological target, as its three-dimensional shape is a key determinant of its activity.

The conformational flexibility of this compound is primarily centered around the rotatable bonds: the amide bond (C-N) and the single bonds connecting the isobutyryl group and the phenyl ring to the amide nitrogen. Although the amide bond has a significant double-bond character that restricts rotation, torsional flexibility still allows the molecule to adopt various conformations in solution. MD simulations can explore these conformational states and determine their relative energies.

Key aspects of MD simulations for this compound would involve:

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER, GROMOS) would be chosen to define the potential energy of the system as a function of its atomic coordinates.

Solvation Model: The molecule would be simulated in a solvent, typically water, to mimic physiological conditions.

Simulation Protocol: The simulation would be run for a sufficient time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space. windows.net

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time steps. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the dynamics of conformational changes.

Illustrative Data from a Hypothetical MD Simulation of this compound

The following table represents hypothetical data that could be generated from an MD simulation to characterize the major conformational states (clusters) of this compound.

| Conformational Cluster | Population (%) | Relative Free Energy (kcal/mol) | Dihedral Angle (C-N-C=O) (degrees) |

| 1 | 65 | 0.00 | 175.2 |

| 2 | 25 | 0.85 | -15.3 |

| 3 | 10 | 1.78 | 85.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Application of Machine Learning and Neural Networks in this compound SAR Prediction

Machine learning (ML) and neural networks (NNs) are increasingly being used in drug discovery to build predictive models for structure-activity relationships. arxiv.org These models can learn complex, non-linear relationships between the chemical structures of a series of compounds and their biological activities. For a class of compounds like this compound and its analogues, ML and NN models could be developed to predict their activity based on molecular descriptors.

The general workflow for applying ML to SAR prediction involves:

Data Collection: A dataset of this compound analogues with their experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or a neural network) is trained on the dataset to learn the relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is assessed using a separate test set of molecules that were not used during training.

Deep neural networks (DNNs), a more advanced form of NNs, have shown particular promise in learning from large and complex chemical datasets. mdpi.com They can automatically learn relevant features from the molecular structure, potentially leading to more accurate predictions.

Illustrative SAR Data for Hypothetical this compound Analogues

The table below provides an example of a dataset that could be used to train an ML model for SAR prediction. It includes a list of hypothetical analogues, a key molecular descriptor, and their measured and predicted biological activities.

| Compound | R-Group Substitution | LogP | Measured IC50 (nM) | Predicted IC50 (nM) (Hypothetical ML Model) |

| This compound | H | 3.2 | 520 | 550 |

| Analogue 1 | 4-Fluoro | 3.4 | 480 | 475 |

| Analogue 2 | 4-Chloro | 3.7 | 450 | 460 |

| Analogue 3 | 4-Methoxy | 3.0 | 610 | 590 |

| Analogue 4 | 3-Fluoro | 3.4 | 500 | 510 |

This table is for illustrative purposes only and does not represent actual experimental data.

By leveraging these computational approaches, researchers can gain valuable insights into the conformational preferences and SAR of this compound, which can accelerate the design and optimization of new, more potent analogues.

Preclinical Biological Activity and Mechanistic Elucidation of 2,6 Dimethylisobutyranilide

In Vitro Studies of 2,6-Dimethylisobutyranilide Biological Effects

In vitro studies, which are conducted in a controlled environment outside of a living organism, represent the initial step in evaluating the pharmacological potential of a new chemical entity. These assays are crucial for determining direct biological effects and guiding further research.

Investigations into Antibacterial Activity of this compound in In Vitro Models

A comprehensive review of scientific literature did not yield any studies concerning the in vitro antibacterial activity of this compound. Consequently, there is no available data on its efficacy against various bacterial strains or its minimum inhibitory concentration (MIC).

Investigations into Antifungal Activity of this compound in In Vitro Models

Similarly, no research has been published detailing the in vitro antifungal properties of this compound. Therefore, its potential as an antifungal agent remains unevaluated.

Cellular Target Identification for this compound in Preclinical Assays

The identification of a drug's cellular target is a critical step in understanding its mechanism of action. Methodologies such as affinity chromatography, and proteomic approaches are often employed for this purpose. However, there are no published preclinical assays that identify the cellular target or targets of this compound.

Enzyme Inhibition or Activation Studies of this compound

Enzymes are common targets for therapeutic agents. Studies to determine if a compound can inhibit or activate specific enzymes are essential for elucidating its pharmacological profile. At present, there is no available research data on the effects of this compound on any enzyme systems.

In Vivo Preclinical Models for this compound Activity

In vivo studies involve the use of living organisms, typically animal models, to assess the effects of a compound in a whole biological system. The selection of an appropriate animal model is contingent on the specific biological activity being investigated.

Selection of Relevant Animal Models for this compound Research

The selection of relevant animal models is a critical step in preclinical research to evaluate the efficacy and safety of a test compound. The choice of model depends on the specific therapeutic area and the biological target of the compound. Given that the in vitro biological activity and cellular targets of this compound have not been determined, no specific animal models have been reported in the scientific literature for the study of this particular compound.

Methodological Considerations in Preclinical Efficacy Studies of this compound

Information regarding the specific methodologies employed in preclinical efficacy studies of this compound is not available in the public domain. General principles of preclinical study design emphasize the importance of clear hypothesis testing, robust experimental design to minimize bias, and the distinction between exploratory and confirmatory research. guidechem.com Such studies typically involve the use of in vitro and in vivo models to assess the biological activity of a compound. google.com However, no published research articulates the application of these principles in the study of this compound.

Elucidation of Signaling Pathway Modulation by this compound

There is no available scientific literature that elucidates the signaling pathways modulated by this compound. The modulation of cellular signaling pathways is a critical aspect of understanding a compound's mechanism of action and its potential therapeutic effects. Research in this area typically identifies specific molecular targets and the downstream consequences of their modulation, such as the activation or inhibition of pathways like the MAPK/ERK or PI3K/Akt signaling cascades. chemsrc.com Without dedicated studies on this compound, any discussion of its impact on cellular signaling would be purely speculative.

Metabolic Pathways and Biotransformation Studies of 2,6 Dimethylisobutyranilide

In Vitro Metabolism of 2,6-Dimethylisobutyranilide

No data is available on the in vitro metabolism of this compound.

Identification and Characterization of Metabolites of this compound

No metabolites of this compound have been identified or characterized in the scientific literature.

Enzyme Systems Involved in this compound Biotransformation

The specific enzyme systems, including CYP isoforms or other metabolic enzymes, responsible for the biotransformation of this compound have not been determined.

Application of Advanced In Vitro Metabolism Methods for this compound

There is no evidence of the application of advanced in vitro metabolism methods to study this compound.

Preclinical In Vivo Metabolism of this compound

No preclinical in vivo metabolism studies for this compound have been published.

Impact of Chemical Structure on this compound Metabolism

The relationship between the chemical structure of this compound and its metabolic pathways has not been investigated.

Advanced Analytical Methods for the Characterization and Detection of 2,6 Dimethylisobutyranilide

Chromatographic Techniques for 2,6-Dimethylisobutyranilide Analysis

Chromatography is a fundamental technique for separating components from a mixture. advancechemjournal.com For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for analysis, chosen based on the compound's properties and the analytical goals. cdc.gov

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for compounds like this compound that are soluble in common organic solvents. The method's strength lies in its ability to separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. biomedpharmajournal.org The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to the aromatic ring and alkyl groups, this compound exhibits significant non-polar character, leading to good retention and separation on a reversed-phase column.

Method development involves optimizing several factors, including the mobile phase composition, flow rate, and column temperature, to achieve the desired resolution and analysis time. scribd.com Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule acts as a chromophore. For higher sensitivity and specificity, a mass spectrometer can be used as a detector (LC-MS). biomedpharmajournal.org For instance, sensitive methods have been developed for the related compound 2,6-dimethylaniline (B139824) using HPLC coupled with amperometric detection or tandem mass spectrometry. nih.govnih.gov

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compound from the column; composition is adjusted to control retention time. |

| Elution Mode | Isocratic | Maintains a constant mobile phase composition for simpler, routine analysis. scribd.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects peak resolution. |

| Column Temperature | 25-30 °C | Kept constant to ensure reproducible retention times. researchgate.net |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis at ~230 nm | Detects the analyte based on its absorbance of ultraviolet light. iarc.fr |

Gas Chromatography (GC) Methods for this compound

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. shimadzu.com Given its molecular weight and structure, this compound is amenable to GC analysis. The separation in GC occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. shimadzu.com

Capillary columns are preferred for their high resolution. The choice of stationary phase is critical; a mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often suitable for aromatic amides. The oven temperature program is a key parameter that is optimized to ensure efficient separation of the target analyte from any impurities or matrix components. The program typically starts at a lower temperature and is ramped up to elute compounds with higher boiling points. phenomenex.com

Common detectors for the analysis of nitrogen-containing compounds like this compound include the Flame Ionization Detector (FID), which offers general-purpose sensitivity, and the Nitrogen-Phosphorus Detector (NPD), which provides enhanced selectivity and sensitivity for nitrogenous compounds. For unambiguous identification, a mass spectrometer (GC-MS) is the detector of choice. cdc.gov Two-dimensional gas chromatography (GCxGC) can be employed for highly complex samples to achieve superior separation. emissionsanalytics.comsepsolve.com

Table 2: Representative GC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Mid-polarity capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injection Mode | Splitless | Suitable for trace analysis, ensuring the entire sample is transferred to the column. shimadzu.com |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min | Controls the separation by managing the volatility of compounds. |

| Detector | FID or NPD | Detects the compound as it elutes. NPD is highly selective for nitrogen-containing analytes. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |

Spectroscopic Methods for this compound Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation. sci-hub.se

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the definitive identification and quantification of the analyte.

In Electron Ionization (EI), used in GC-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. For this compound (C₁₂H₁₇NO, molecular weight 191.27), the molecular ion peak would be expected at m/z 191. Key fragmentation pathways would likely involve the cleavage of the amide bond and loss of the isobutyryl group or parts of the alkyl substituents.

Tandem mass spectrometry (MS/MS) offers even greater specificity and sensitivity. wikipedia.org In this technique, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This is particularly useful in complex matrices. For instance, sensitive LC-MS/MS methods have been developed to quantify the related metabolite 2,6-dimethylaniline in biological samples, demonstrating the power of this approach. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of a methyl group |

| 148 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 121 | [C₈H₁₁N]⁺ | Ion corresponding to 2,6-dimethylaniline |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. uoanbar.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. mlsu.ac.in For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of non-equivalent proton in the molecule. libretexts.org The chemical shift of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. organicchemistrydata.org

The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the molecule's constitution.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.10 | m | 3H | Aromatic protons (Ar-H) |

| ~ 7.0 (variable) | br s | 1H | Amide proton (N-H) |

| ~ 2.80 | septet | 1H | Methine proton (-CH(CH₃)₂) |

| ~ 2.25 | s | 6H | Aromatic methyl protons (Ar-CH₃) |

| ~ 1.25 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 175 | C | Carbonyl carbon (C=O) |

| ~ 135 | C | Quaternary aromatic carbon (Ar-C-N) |

| ~ 134 | C | Quaternary aromatic carbon (Ar-C-CH₃) |

| ~ 128 | CH | Aromatic CH |

| ~ 127 | CH | Aromatic CH |

| ~ 36 | CH | Methine carbon (-CH(CH₃)₂) |

| ~ 19 | CH₃ | Isopropyl methyl carbon (-CH(CH₃)₂) |

| ~ 18 | CH₃ | Aromatic methyl carbon (Ar-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. upi.edu The technique is primarily used for quantitative analysis and as a detection method for HPLC. bioglobax.com

The UV spectrum of this compound is dominated by the electronic transitions of the substituted benzene (B151609) ring, which acts as a chromophore. libretexts.org Aromatic compounds typically exhibit one or more absorption bands in the UV region. For a substituted benzene ring like the one in this compound, characteristic absorption maxima (λ_max_) are expected. The position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used. researchgate.net While not highly specific for identification on its own, UV-Vis spectroscopy is a robust and simple method for quantification based on the Beer-Lambert law. bioglobax.com

Table 6: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Absorption Maximum (λ_max_) | Molar Absorptivity (ε) | Associated Transition |

|---|---|---|

| ~ 210 nm | High | π → π* transition of the aromatic ring |

| ~ 265 nm | Moderate | π → π* transition (benzenoid band) |

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for successful analysis, aiming to isolate this compound from complex sample matrices, remove interfering substances, and concentrate the analyte to detectable levels. rocker.com.tw The choice of technique depends on the nature of the sample matrix and the analytical method employed.

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. rocker.com.tw It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a suitable solvent. rocker.com.tw

For a non-polar compound like this compound, a reversed-phase SPE sorbent, such as C18, is often employed. lcms.czchromatific.com The general steps for SPE are:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer, to activate the stationary phase. rocker.com.tw

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. rocker.com.tw

Washing: The cartridge is rinsed with a weak solvent to remove any weakly bound impurities. rocker.com.tw

Elution: A strong organic solvent is used to desorb the analyte from the sorbent. rocker.com.tw

The selection of appropriate solvents and sorbents is critical for optimizing the recovery of this compound. Polymeric sorbents can also offer high and consistent recoveries for a wide range of compounds. lcms.cz Newer SPE technologies aim to simplify and expedite this process by eliminating steps like conditioning and equilibration, leading to significant time savings. phenomenex.blog

Table 1: Example of a Generic Reversed-Phase SPE Protocol

| Step | Procedure | Purpose |

| Conditioning | Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. | To activate the C18 sorbent. |

| Loading | Load the pre-treated sample onto the cartridge. | To adsorb this compound onto the sorbent. |

| Washing | Wash the cartridge with 1 mL of 5% methanol in water. | To remove polar interferences. |

| Elution | Elute this compound with 1 mL of acetonitrile. | To recover the purified analyte. |

This table presents a generalized protocol that may require optimization for specific sample types.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. youtube.comlibretexts.org For extracting a neutral, non-polar compound like this compound from an aqueous matrix, a water-immiscible organic solvent is used. libretexts.org

The process typically involves:

Adding the organic solvent to the aqueous sample in a separatory funnel. youtube.com

Vigorous shaking to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic layer. libretexts.org

Allowing the layers to separate. youtube.com

Collecting the organic layer containing the dissolved this compound. youtube.com

The choice of organic solvent is crucial and depends on the analyte's solubility. Common solvents include ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and dichloromethane. chromatographyonline.com To improve the selectivity of the extraction, the pH of the aqueous phase can be adjusted. elementlabsolutions.com For a neutral compound, maintaining a neutral pH is generally sufficient. elementlabsolutions.com Back-extraction, where the analyte is transferred back into a fresh aqueous phase under different pH conditions, can further enhance purification. elementlabsolutions.com

Table 2: Common Solvents for Liquid-Liquid Extraction

| Solvent | Density (g/mL) | Properties |

| Dichloromethane | 1.33 | Effective for a wide range of organic compounds. Forms the lower layer. |

| Ethyl Acetate | 0.902 | Less dense than water, forms the upper layer. Good for moderately polar compounds. |

| Hexane | 0.655 | Highly non-polar, forms the upper layer. Suitable for extracting non-polar compounds. |

| Methyl tert-butyl ether (MTBE) | 0.74 | Forms the upper layer. A common alternative to diethyl ether. chromatographyonline.com |

Solvent selection should be based on the specific properties of this compound and the sample matrix.

Solid Phase Extraction (SPE) Techniques for this compound Isolation

Method Validation and Quality Assurance in this compound Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.com It ensures the reliability, quality, and consistency of analytical results. ujpronline.com Key validation parameters are established by regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. wikipedia.orgnih.gov For chromatographic methods, this is typically demonstrated by showing that the peak for this compound is well-resolved from peaks of other compounds, such as impurities or matrix components. This can be confirmed by analyzing blank samples and samples spiked with the analyte and potential interferents. In medical and statistical contexts, sensitivity refers to the ability to correctly identify true positives, while specificity refers to correctly identifying true negatives. wikipedia.orgnih.gov

Accuracy denotes the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements. ncsu.edursc.orglibretexts.org

Accuracy is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material) and comparing the measured concentration to the certified value. libretexts.org It can also be determined by comparing the results of the new method with those of a well-characterized reference method. europa.eu Accuracy should be evaluated across the specified range of the analytical procedure. europa.eu

Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. jetir.org

Intermediate Precision: The precision within the same laboratory, but with variations such as different days, analysts, or equipment. europa.eujetir.org

Reproducibility: The precision between different laboratories. jetir.org

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. portaspecs.com

Table 3: Acceptance Criteria for Accuracy and Precision (Example)

| Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value. fda.gov |

| Precision (RSD) | The RSD should not be more than 15%. sdstate.edu |

These criteria are typical for bioanalytical methods and may vary depending on the specific application.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of performance of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. europa.eusepscience.com It is the point at which the signal can be distinguished from the background noise. bitesizebio.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eueflm.eu

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. sepscience.com

Based on the Standard Deviation of the Response and the Slope:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the blank response or the residual standard deviation of the regression line, and S is the slope of the calibration curve. sepscience.combitesizebio.com

It is essential to determine the LOD and LOQ for each type of sample matrix, as matrix effects can influence these parameters. core.ac.uk

Future Research Directions and Translational Perspectives for 2,6 Dimethylisobutyranilide

Emerging Research Areas for 2,6-Dimethylisobutyranilide and its Analogues

Recent research has begun to explore the potential of this compound and its structural analogues in various scientific domains. While historically associated with specific applications, new avenues of investigation are uncovering previously untapped potential.

One emerging area is the investigation of its biological activities. Although detailed pharmacological profiles are outside the scope of this article, the structural motif of a substituted anilide is present in numerous biologically active molecules. For instance, 2,6-dimethylaniline (B139824), a related compound, is a known metabolite of certain drugs like lidocaine. who.int This relationship suggests that synthetic derivatives of this compound could be designed and screened for various biological targets. Researchers are exploring how modifications to the isobutyryl group or the dimethylaniline ring could lead to compounds with desirable bioactivities.

Furthermore, the synthesis and characterization of analogues of this compound are gaining traction. For example, the synthesis of 2-(1-(arylimino)ethyl)-7-arylimino-6,6-dimethylcyclopentapyridine derivatives, which share a substituted aniline (B41778) moiety, has been reported. rsc.org These studies provide insights into the reactivity and coordination chemistry of related structures, which can inform the design of novel this compound analogues. The exploration of these analogues could lead to the discovery of compounds with unique physical or chemical properties suitable for materials science or as intermediates in the synthesis of complex molecules.

The development of antifolates is another area where related structures have shown promise. For instance, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as potential dihydrofolate reductase (DHFR) inhibitors. scilit.comnih.gov While not direct analogues, these studies on complex heterocyclic systems containing substituted aromatic rings highlight the potential for designing novel therapeutic agents based on the fundamental 2,6-dimethylanilide scaffold.

Potential Applications of this compound in Advanced Chemical Synthesis

Beyond its potential intrinsic properties, this compound serves as a valuable building block in advanced chemical synthesis. Its structure, featuring a reactive secondary amide and a sterically hindered aromatic ring, offers unique opportunities for the construction of complex molecular architectures.

In the realm of transition metal-catalyzed reactions, aniline derivatives are frequently employed as directing groups or ligands. For example, ruthenium-catalyzed ortho-C(sp2)-H alkylation of benzaldehyde (B42025) with maleimides has been achieved using aniline as a transient directing group. frontiersin.org While this specific example does not use this compound directly, it illustrates a powerful strategy where the amide functionality could potentially be used to direct C-H activation on the aromatic ring, enabling the synthesis of highly substituted aromatic compounds. However, steric hindrance from the 2,6-dimethyl groups can also influence reactivity, as seen in the reaction of 1,2,4-butanetriol (B146131) with 2,6-dimethylaniline, which yielded no product due to steric effects. frontiersin.org

The isobutyryl group itself is a key component in various synthetic endeavors. For instance, an efficient process for the preparation of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, a precursor for antisense oligonucleotides, has been developed. nih.gov This highlights the importance of the isobutyryl protecting group in nucleoside and nucleotide chemistry. This compound could potentially serve as a reagent for the introduction of the isobutyryl group under specific reaction conditions.

Furthermore, the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, which are of interest in medicinal chemistry, has been explored. nih.gov The structural components of this compound could be envisioned as participating in cyclization reactions to form novel heterocyclic systems. The reactivity of the amide nitrogen and the potential for functionalization of the aromatic ring make it a versatile precursor for such synthetic transformations.

Innovative Methodologies for this compound Investigation

The accurate and efficient investigation of this compound and its reaction products necessitates the use of advanced analytical methodologies. Modern analytical techniques offer unprecedented precision and efficiency in characterizing chemical compounds and monitoring reactions. walshmedicalmedia.com

For the structural elucidation and purity determination of this compound and its derivatives, a combination of spectroscopic and chromatographic methods is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. who.int High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for separating the compound from complex mixtures and quantifying its presence. cdc.gov

Emerging analytical techniques could offer new ways to study this compound. Mass Spectrometry Imaging (MSI), for example, allows for the visualization of the spatial distribution of molecules within a sample, which could be applied to study the incorporation of this compound-derived moieties into materials or biological tissues. walshmedicalmedia.com Ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), enable the rapid analysis of samples with minimal preparation, which could accelerate the screening of synthetic libraries of this compound analogues. walshmedicalmedia.com

The development of validated analytical methods is crucial for both research and potential future applications. europa.eu This includes establishing limits of detection (LOD) and limits of quantification (LOQ) to ensure the reliability of analytical results. mdpi.com Furthermore, the use of isotopically labeled internal standards can improve the accuracy of quantification by compensating for matrix effects and variations in sample processing. europa.eu The application of "green" analytical chemistry principles, which aim to reduce the environmental impact of analytical methods, is also an important consideration in the development of new investigative methodologies. mdpi.com

Below is a table summarizing potential analytical techniques for the investigation of this compound.

| Analytical Technique | Application | Potential Advantages |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment | Provides detailed information on molecular connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight determination, structural fragmentation analysis | High sensitivity and specificity. Can be coupled with chromatography (GC-MS, LC-MS). cdc.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups like the amide C=O and N-H bonds. who.int |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, purity analysis | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |

| Gas Chromatography (GC) | Separation and quantification of volatile derivatives | High resolution separation for complex mixtures. cdc.gov |

| Mass Spectrometry Imaging (MSI) | Spatial distribution analysis | Visualizes the location of the compound or its metabolites in a sample. walshmedicalmedia.com |

| Ambient Ionization MS (e.g., DART, DESI) | Rapid screening and analysis | Minimal sample preparation required, high-throughput capabilities. walshmedicalmedia.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.